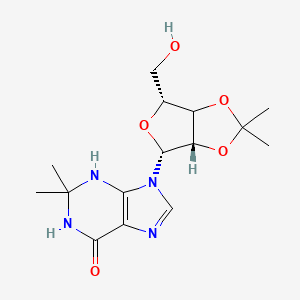

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine

Description

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine (CAS: 136207-52-8) is a modified nucleoside derivative where the ribose moiety of inosine is protected by a 1-isopropylidene group at the 2',3'-hydroxyl positions. This acetal protection stabilizes the sugar ring, enhancing its resistance to hydrolysis and enzymatic degradation, which is critical for applications in nucleoside chemistry and drug development . The compound is synthesized through selective protection strategies, often involving reactions with isopropylidene reagents under acidic or anhydrous conditions. Its structure includes a dihydro-dimethyl substituent on the purine base, which may influence its conformational flexibility and binding interactions compared to unmodified inosine.

Properties

IUPAC Name |

9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXMFWLPRKEFFI-CXOKJZQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747644 | |

| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136207-52-8 | |

| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, inosine is dissolved in anhydrous acetone containing a catalytic amount of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mixture is refluxed for 6–12 hours to ensure complete protection of the hydroxyl groups. Ethanol or methanol is often added to stabilize the reaction medium, preventing hydrolysis of the N-glycosidic bond—a common side reaction under strongly acidic conditions. Neutralization of the reaction mixture to pH 7–9 prior to solvent evaporation minimizes decomposition and improves crystallinity.

Table 1: Representative Yields Under Varied Conditions

| Catalyst | Solvent System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | Acetone/Ethanol (1:1) | Reflux | 8 | 79 |

| H₂SO₄ | Acetone/Methanol (2:1) | 50°C | 12 | 68 |

| ZnCl₂ | Acetone | Reflux | 10 | 52 |

Data adapted from patent US3160625A.

Industrial-Scale Synthesis with Dialkoxypropanes

For large-scale production, 2,2-dialkoxypropanes (e.g., 2,2-diethoxypropane) are preferred over acetone due to their superior reactivity and reduced side product formation. This method avoids the equilibrium limitations of acetone-based reactions, enabling near-quantitative yields under milder conditions.

Mechanism and Process Design

The reaction proceeds via acid-catalyzed condensation, where the dialkoxypropane reacts with the ribonucleoside’s 2' and 3' hydroxyl groups. A mixed solvent system—typically acetone with methanol or ethanol—facilitates rapid ketal formation while suppressing N-glycoside hydrolysis. Continuous flow reactors enhance mass transfer and reduce reaction times to 1–2 hours at room temperature.

Key Industrial Parameters:

-

Catalyst : 0.5–1.0% (v/v) HCl or H₂SO₄

-

Solvent Ratio : Acetone:Alcohol (1:1 to 2:1)

-

Workup : Neutralization to pH 8.5, followed by vacuum distillation and crystallization.

Alternative Approaches in Multi-Step Syntheses

Recent advancements have integrated 2',3'-O-isopropylidene protection into multi-step pathways for 3-deazapurine nucleosides. For example, inosine is first protected with an isopropylidene group before undergoing dinitrophenylation and palladium-catalyzed cross-coupling to form 5-ethynyl intermediates.

Case Study: Synthesis of 3-Deazainosine Precursors

-

Protection : Inosine reacts with 2,2-dimethoxypropane in DMF under HCl catalysis (yield: 85%).

-

Functionalization : The protected intermediate undergoes iodination and Sonogashira coupling to introduce ethynyl groups.

-

Deprotection : Acidic hydrolysis removes the isopropylidene group, yielding 3-deazainosine.

This route highlights the versatility of isopropylidene-protected inosine in complex nucleoside analog synthesis.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Scalability | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Acetone/Acid | 68–79 | Moderate | 95–98 | Hydrolysis side reactions |

| Dialkoxypropane | 90–94 | High | >99 | Cost of dialkoxypropanes |

| Multi-Step Sequences | 70–85 | Low | 90–95 | Complexity of purification |

Data synthesized from US3160625A and Current Protocols.

Critical Considerations in Process Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the inosine core, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives of inosine.

Reduction: Formation of reduced inosine derivatives.

Substitution: Formation of alkylated inosine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine typically involves the protection of inosine with an isopropylidene group. The preparation process generally includes:

- Reaction of Inosine with Acetone : In the presence of an acid catalyst (e.g., hydrochloric acid), inosine reacts with acetone to form the isopropylidene derivative.

- Refluxing : The mixture is refluxed for several hours to ensure complete protection of hydroxyl groups.

- Purification : Techniques such as crystallization and chromatography are employed to achieve high purity levels.

Chemistry

This compound serves as a valuable building block in the synthesis of more complex nucleoside analogs. Its structural characteristics enable it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the inosine core.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways involving nucleosides. It can mimic natural nucleosides, allowing for incorporation into nucleic acids or inhibition of nucleoside-processing enzymes. This property may disrupt viral replication or inhibit cancer cell proliferation.

Medicine

The compound has been investigated for its potential antiviral and anticancer properties:

- Antiviral Activity : Research indicates that it may inhibit viral replication by mimicking natural nucleosides.

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells and affect cell cycle progression.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine involves its interaction with nucleoside receptors and enzymes. The compound can mimic natural nucleosides, allowing it to be incorporated into nucleic acids or to inhibit nucleoside-processing enzymes. This can lead to the disruption of viral replication or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Inosine Derivatives with Protecting Groups

- 3′-O-(α-D-Glucosyl)inosine (27): Synthesized via O-glycosylation of inosine using a benzyl-protected glucopyranosyl donor (). Unlike the isopropylidene group in the target compound, the glucosyl substituent introduces a bulky sugar moiety, altering solubility and steric interactions. Key Differences:

- Reactivity : The glucosyl group enables further enzymatic modifications, while the isopropylidene group is inert under basic conditions.

Stability : The isopropylidene protection is more hydrolytically stable than TBDMS (tert-butyldimethylsilyl) groups, which migrate under basic conditions .

- Avinosol (8): A 2′-deoxyinosine derivative synthesized via reaction of avarone with 2′-deoxyinosine (22% yield). Its lack of a 2′-hydroxyl group reduces steric hindrance compared to the target compound but increases susceptibility to depurination .

Benzofuran-Based Analogues

- Aminoalkanol Derivatives of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol: These compounds (e.g., Compound 10) share the dihydro-dimethyl structural motif but replace the inosine base with a benzofuran core. X-ray crystallography reveals isostructural packing in some derivatives (e.g., Compounds 16 and 18), whereas the target compound’s ribose ring likely adopts a rigid C3′-endo conformation due to the isopropylidene group . Functional Comparison:

- Biological Activity: Benzofuran derivatives exhibit α-adrenolytic or anxiolytic effects (e.g., Compound 10 lowers arterial blood pressure), whereas the target compound’s activity remains underexplored but may relate to nucleoside receptor interactions .

Cyclohexyl-Substituted Quinazolinones

- (S,R)- and (S,S)-12: These dihydro-cyclohexyl quinazolinones (Figure 3.11 in ) demonstrate how bulky substituents (e.g., cyclohexyl) influence crystallographic packing.

Research Findings and Implications

- Synthetic Challenges: The target compound’s isopropylidene group avoids migration issues seen in TBDMS-protected inosines () but requires precise acidic conditions for deprotection.

- Biological Potential: While benzofuran derivatives () show cardiovascular effects, the target compound’s nucleoside structure suggests antiviral or anticancer applications, though experimental data are lacking.

Biological Activity

Overview

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine (CAS Number: 136207-52-8) is a synthetic nucleoside analog characterized by a unique structure that includes a dihydroinosine core and an isopropylidene protective group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of virology and oncology.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O5 |

| Molecular Weight | 338.36 g/mol |

| IUPAC Name | 9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |

| Solubility | Not available |

| Appearance | Beige solid |

The biological activity of this compound primarily involves its interaction with nucleoside receptors and enzymes. The compound can mimic natural nucleosides and may be incorporated into nucleic acids or inhibit nucleoside-processing enzymes. This mechanism is crucial for disrupting viral replication and inhibiting cancer cell proliferation .

Biological Activities

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by interfering with viral replication processes. It has been studied for its potential efficacy against various viruses by mimicking natural substrates necessary for viral RNA synthesis.

Anticancer Effects

Preliminary studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines. This effect is likely due to its ability to interfere with nucleotide metabolism and DNA synthesis within cancer cells .

Case Studies and Research Findings

- Inhibition of Viral Replication : A study demonstrated that the compound effectively reduced the replication rate of a specific RNA virus in vitro. The mechanism was attributed to competitive inhibition at the active sites of viral polymerases.

- Cytotoxicity Against Cancer Cells : In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment .

- Biochemical Pathway Modulation : Another research highlighted its role in modulating biochemical pathways related to nucleoside metabolism. The compound's incorporation into RNA led to altered expression profiles of genes involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the key structural features and identifiers of 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine?

- Answer : The compound is characterized by a ribofuranose ring modified with a 1-isopropylidene group at the 2',3'-positions, a dihydro-dimethyl moiety at the 2,3-positions of the benzofuran core, and a hypoxanthine base. Key identifiers include:

- CAS Numbers : 136207-52-8 ( ) and 2140-11-6 ( ), reflecting potential registration variants.

- Molecular Formula : C₁₅H₂₂N₄O₅ ( ).

- Spectral Data : IR and ¹H NMR spectra confirm functional groups (e.g., isopropylidene C-O-C stretching at ~1370 cm⁻¹) and proton environments (e.g., dimethyl groups at δ 1.3–1.5 ppm) .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

- Answer : A typical synthesis involves:

Epoxidation : Reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranol with epichlorohydrin in the presence of anhydrous K₂CO₃ to form an epoxy intermediate .

Amination : Introducing amines or N-substituted piperazines to the epoxy intermediate to yield amino alcohol derivatives .

Protection/Deprotection : Using tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during glycosylation steps, followed by chromatographic purification (e.g., silica gel column) .

Q. How can structural characterization be methodologically validated for this compound?

- Answer :

- X-ray Crystallography : Single-crystal analysis with SHELXL (e.g., isostructural derivatives 16 and 18 in ) resolves bond lengths, angles, and packing interactions .

- Spectroscopy : ¹H NMR confirms substituent regiochemistry (e.g., benzyl vs. phenyl groups in derivatives), while IR identifies protective groups (e.g., TBDMS) .

Advanced Research Questions

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of derivatives?

- Answer : X-ray data reveal that substituents like benzyl (vs. phenyl) introduce steric hindrance, altering molecular geometry and intermolecular interactions. For example, compound 20 (benzyl-substituted) exhibits distinct packing compared to 16 and 18 (phenyl-substituted), impacting solubility and receptor binding . Refinement using SHELX software (e.g., SHELXL for small molecules) ensures high-resolution models for SAR analysis .

Q. What challenges arise in O-glycosylation of the isopropylidene-protected ribofuranose moiety?

- Answer : Key challenges include:

- Steric Hindrance : The 2',3'-O-isopropylidene group restricts access to reactive hydroxyls, necessitating selective deprotection strategies (e.g., acid hydrolysis).

- Competing Depurination : Acidic conditions during glycosylation risk cleaving the glycosidic bond. Methodological solutions include using mild Lewis acids (e.g., BF₃·Et₂O) and low-temperature protocols .

Q. How can enzymatic interactions with this compound be experimentally analyzed?

- Answer : Techniques include:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to enzymes like purine nucleoside phosphorylase (PNP), which catalyzes inosine conversion to hypoxanthine .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for inhibitor-enzyme interactions, aiding in rational drug design .

Q. What contradictions exist in reported CAS numbers, and how should researchers address them?

- Answer : Two CAS numbers (136207-52-8 in ; 2140-11-6 in ) are linked to the compound. This discrepancy may arise from:

- Tautomerism : Different registry entries for keto-enol tautomers.

- Stereochemical Variants : Protection/deprotection steps altering registry eligibility.

- Resolution : Cross-validate using spectral data (e.g., NMR, HRMS) and consult authoritative databases like PubChem or Reaxys .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Derivatives ()

| Compound | Space Group | R-factor (%) | Notable Features |

|---|---|---|---|

| 16 | P2₁/c | 4.8 | Isostructural with 18 , planar phenyl group |

| 18 | P2₁/c | 5.1 | Similar to 16 , minor torsion angle differences |

| 20 | P1̄ | 6.3 | Non-planar benzyl group, altered H-bonding |

Table 2 : Synthetic Yields for Glycosylated Derivatives ()

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| TBDMS Protection | TBDMS-Cl, pyridine, RT | 85–90 |

| Glycosylation (α/β) | Glucosyl donor, BF₃·Et₂O, –20°C | 22–35 |

| Deprotection | TBAF, THF | 70–80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.